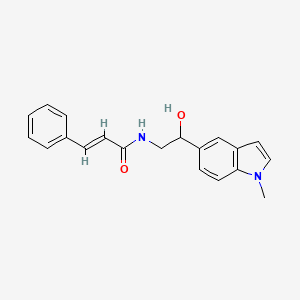

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cinnamamide

Description

Historical Development of Cinnamamide-Indole Hybrid Compounds

The strategic fusion of cinnamamide and indole scaffolds represents a pivotal advancement in medicinal chemistry, driven by the synergistic pharmacological properties of both moieties. Cinnamamide derivatives, first explored for their antifungal properties in the 1990s, gained prominence with the commercialization of dimethomorph, a cinnamamide fungicide effective against oomycete pathogens. Parallel developments in indole chemistry, particularly advancements in regioselective C–H activation methods reported by Kumar et al. (2018), enabled efficient synthesis of indole derivatives with tailored substituents.

The integration of these two frameworks began in earnest in the early 2020s, as researchers sought to exploit the indole nucleus’s versatility in modulating biological targets. For instance, indole-modified cinnamamide derivatives demonstrated enhanced fungicidal activity compared to parent compounds, with compounds such as 8j and 9j achieving 80–100% inhibition rates against Pseudoperonospora cubensis at 100 mg L⁻¹. Concurrently, cinnamoyl-indoline hybrids emerged as dual-action anti-inflammatory and antioxidant agents, with compound 4b reducing IL-6 and TNF-α secretion while upregulating antioxidant genes.

Table 1: Milestones in Cinnamamide-Indole Hybrid Development

Significance in Medicinal Chemistry Research

Cinnamamide-indole hybrids occupy a unique niche due to their modular structure, which allows for precise tuning of electronic and steric properties. The cinnamamide backbone contributes to:

- Target engagement : The α,β-unsaturated carbonyl system enables Michael addition reactions with biological nucleophiles, a mechanism critical for antifungal activity.

- Conformational rigidity : The trans-cinnamoyl group restricts rotational freedom, enhancing binding affinity to enzymes like acetylcholinesterase (AChE).

Indole modifications amplify these effects through:

- Hydrogen-bonding networks : The N–H group of indole participates in interactions with catalytic residues, as seen in AChE inhibitors like compound 5q (IC₅₀ = 11.51 μM).

- π-Stacking interactions : The indole aromatic system facilitates binding to hydrophobic pockets, exemplified by anti-inflammatory derivatives that suppress iNOS expression.

Recent work on N-(2-(2-methyl-1H-indol-1-yl)ethyl)cinnamamide (PubChem CID: 6040073) highlights the role of N-alkylation in improving metabolic stability, with the methyl group at the indole 1-position reducing oxidative deamination.

Current Research Landscape and Knowledge Gaps

The field has pivoted toward multifunctional hybrids , as evidenced by:

- Dual cholinesterase inhibitors : Compound 5q inhibits both AChE and β-amyloid aggregation, addressing two Alzheimer’s disease pathways.

- Antiviral indole-cinnamamides : Derivatives like 8c exhibit activity against RNA viruses through mechanisms involving viral polymerase inhibition.

However, critical gaps persist:

- Stereochemical optimization : Most studies focus on E-isomers, leaving the Z-configured analogs (e.g., dimethomorph’s active form) underexplored in hybrid systems.

- Targeted delivery : No published work addresses the pharmacokinetic challenges posed by the hydroxy group in N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cinnamamide, which may influence blood-brain barrier penetration.

- Mechanistic clarity : While biological activities are well-documented, precise molecular targets remain unidentified for 40% of reported hybrids.

This compound’s unique 5-indolyl substitution and hydroxyethyl linker position it as a candidate for resolving these gaps, particularly in neurodegenerative and inflammatory disease models.

Properties

IUPAC Name |

(E)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-22-12-11-16-13-17(8-9-18(16)22)19(23)14-21-20(24)10-7-15-5-3-2-4-6-15/h2-13,19,23H,14H2,1H3,(H,21,24)/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWTZZHKNYISQT-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C=CC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)/C=C/C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cinnamamide can be achieved through a multi-step process. One common method involves the Fischer indole synthesis, where an indole derivative is formed by reacting phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the hydroxyethyl and cinnamamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The exact industrial methods may vary depending on the scale and desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic substitution reactions may require catalysts like Lewis acids or specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone, while reduction of the cinnamamide moiety would produce an amine.

Scientific Research Applications

Anticancer Applications

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cinnamamide has been investigated for its anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Studies

- Histone Deacetylase Inhibition : Cinnamamide derivatives, including those related to this compound, have shown promise as histone deacetylase (HDAC) inhibitors. These inhibitors play a crucial role in cancer treatment by altering gene expression associated with tumor growth and survival .

- Selective Toxicity : A study highlighted the selective toxicity of certain cinnamamide derivatives against cancer cells while sparing normal cells. This selectivity is vital for reducing side effects associated with conventional chemotherapy .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Cinnamic acid derivatives have been shown to possess significant activity against various bacterial strains.

Research Findings

- In Vitro Studies : Recent studies demonstrated that cinnamamide derivatives can effectively inhibit the growth of multidrug-resistant bacteria such as Staphylococcus aureus and Enterococcus species. The minimum inhibitory concentrations (MICs) were found to be significantly lower than those of traditional antibiotics .

Neuroprotective Effects

This compound may also offer neuroprotective benefits, particularly in the context of neurodegenerative diseases.

Structure-Activity Relationships

The effectiveness of this compound and its derivatives can be attributed to their structural characteristics. Understanding these relationships is crucial for optimizing their pharmacological properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cinnamamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The hydroxyethyl and cinnamamide groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cinnamamide can be contextualized by comparing it to the following analogs:

Sulfonamide Derivatives (e.g., N-(2-Trifluoromethyl-4-chlorophenyl)-2-hydroxy-2-(3,5-difluorophenyl)ethyl sulfonamide, IV-5)

- Structural Differences : IV-5 () replaces the cinnamamide group with a sulfonamide and incorporates halogenated phenyl rings (3,5-difluoro, 4-chloro).

- Functional Implications : Sulfonamides generally exhibit higher acidity (due to the -SO₂NH- group) and improved metabolic stability compared to amides. IV-5 demonstrated potent fungicidal activity, likely due to electron-withdrawing substituents enhancing target binding . The target compound’s cinnamamide group may instead favor interactions with enzymes or receptors via its conjugated system.

Indole-Substituted Sulfonamides (e.g., N-Methyl-1H-indole-5-ethanesulfonamide, MM0299.10)

- Structural Differences : MM0299.10 () features a sulfonamide-linked ethyl chain and lacks the hydroxy and cinnamamide groups.

- However, the sulfonamide’s rigidity may enhance selectivity for specific targets, as seen in its use as an analgesic impurity reference standard . The target compound’s hydroxyethyl chain could improve bioavailability by balancing hydrophilicity and lipophilicity.

Acetamide Derivatives (e.g., N-(1-Acetyl-2,3-dihydro-1H-indol-5-yl)acetamide)

- Structural Differences : This compound () replaces the hydroxyethyl group with an acetylated dihydroindole and lacks the cinnamamide moiety.

- The dihydroindole core may alter conformational flexibility, affecting binding kinetics. In contrast, the target compound’s free hydroxy group and cinnamamide system may enable stronger interactions with polar biological targets .

Indole-3-yl Carboxamides (e.g., N-[2-(1H-Indol-3-yl)ethyl]benzamide)

- Structural Differences : These analogs () position the indole substituent at the 3-position instead of the 5-position and use simpler benzamide backbones.

- Functional Implications: Indole-3-yl derivatives often target serotonin receptors or enzymes like monoamine oxidases due to structural mimicry of tryptophan metabolites. The target compound’s 5-substituted indole may favor interactions with distinct biological pathways, highlighting the importance of substitution patterns .

Data Table: Structural and Functional Comparison

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cinnamamide is a compound belonging to the class of indole derivatives, which are recognized for their diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and data tables.

Overview of the Compound

The compound features a cinnamamide moiety linked to an indole ring system , which is further substituted with a hydroxyethyl group. The indole structure is significant in medicinal chemistry due to its ability to interact with various biological targets, making it a candidate for therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. A study evaluating related cinnamamide derivatives demonstrated that certain compounds had IC50 values below 10 µg/mL against various cancer cell lines, including HeLa and MCF-7 cells. The most active derivatives showed significant cytotoxicity, suggesting potential for development as anticancer agents .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 16d | HeLa | <10 |

| 17a | MCF-7 | <10 |

| 16f | HeLa | >60 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that derivatives of cinnamic acid exhibit activity against both Gram-positive and Gram-negative bacteria. In particular, compounds related to this compound have demonstrated effectiveness against clinical strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA) .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | <32.5 µg/mL |

| Escherichia coli | >100 µg/mL |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using DPPH and ABTS assays. Compounds derived from this structure have shown significant free radical scavenging activity, indicating their potential utility in mitigating oxidative stress-related diseases .

| Test Method | Compound | IC50 (µg/mL) |

|---|---|---|

| DPPH | 16f | 310.50 ± 0.73 |

| ABTS | 17d | 419.18 ± 2.72 |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The indole moiety can modulate enzyme activity and receptor interactions, while the hydroxyethyl and cinnamamide groups enhance binding affinity and stability .

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds, highlighting the importance of structure-activity relationships (SAR). For example, modifications to the indole ring or the introduction of electron-donating groups have been shown to enhance anticancer activity while reducing toxicity to non-cancerous cells .

In one notable case, a series of derivatives were synthesized and tested for dual cholinesterase inhibition, revealing promising results in neuroprotection and potential applications in Alzheimer's disease treatment .

Q & A

Basic: What synthetic routes are effective for synthesizing N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cinnamamide, and how is structural fidelity ensured?

Methodological Answer:

The compound can be synthesized via amide coupling between a cinnamic acid derivative and a functionalized indole intermediate. For example:

Indole Intermediate Preparation : Start with 1-methyl-1H-indole-5-carbaldehyde, reduce it to the corresponding alcohol using NaBH₄, then introduce a hydroxyethyl group via nucleophilic substitution .

Amide Bond Formation : React the hydroxyethyl-indole intermediate with cinnamoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.

Characterization : Confirm structure using (e.g., indole proton signals at δ 7.2–7.8 ppm, cinnamamide doublet at δ 6.5–7.5 ppm) and HRMS for molecular ion validation. Purity is assessed via HPLC (>95%) .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity by modifying the indole or cinnamamide moieties?

Methodological Answer:

- Indole Modifications :

- Cinnamamide Adjustments :

- Double Bond Geometry : The E-isomer (trans) typically shows higher activity due to conformational rigidity .

- Para-Substitutions : Methoxy or hydroxyl groups improve solubility via hydrogen bonding while maintaining lipophilicity .

Data Contradiction Note : Some studies report reduced activity with bulky substituents (e.g., naphthyl), highlighting the need for iterative docking simulations to balance steric effects .

Basic: What in vitro assays are recommended for initial biological screening?

Methodological Answer:

- Antiproliferative Activity : MTT assay using cancer cell lines (e.g., MCF-7, HepG2) at 1–100 µM concentrations; IC₅₀ values <10 µM warrant further study .

- Enzyme Inhibition : Test against kinases (e.g., FGFR, EGFR) or receptors (e.g., serotonin receptors) via fluorescence polarization assays .

- Cytotoxicity : Compare with normal cell lines (e.g., HEK293) to assess selectivity .

Advanced: How to resolve discrepancies in activity data across studies (e.g., conflicting IC₅₀ values)?

Methodological Answer:

- Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times.

- Compound Integrity : Verify purity (HPLC, LC-MS) and stereochemistry (CD spectroscopy) to rule out batch variability .

- Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates. Cross-validate with orthogonal assays (e.g., Western blot for target protein inhibition) .

Advanced: What strategies validate multi-target engagement (e.g., dual kinase/receptor inhibition)?

Methodological Answer:

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities for FGFR and serotonin receptors. Prioritize targets with ∆G < -8 kcal/mol .

- Biochemical Confirmation : Use selective inhibitors (e.g., BGJ398 for FGFR) in competitive assays to isolate contributions of individual targets .

- In Vivo Phenotypic Screening : Monitor tumor regression and neurotransmitter levels in xenograft models to correlate dual mechanisms .

Basic: How to evaluate physicochemical stability and solubility for formulation studies?

Methodological Answer:

- Stability : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products >5% indicate need for prodrug strategies .

- Solubility : Use shake-flask method in PBS (pH 7.4) and simulate gastrointestinal conditions (FaSSIF/FeSSIF). LogP values >3 suggest poor aqueous solubility, necessitating nanoformulation .

Advanced: What in vivo models are optimal for pharmacokinetic (PK) profiling?

Methodological Answer:

- Rodent Models : Administer 10 mg/kg intravenously (IV) and orally (PO) to Sprague-Dawley rats. Collect plasma samples at 0, 1, 2, 4, 8, 12, 24 h.

- LC-MS Analysis : Detect parent compound and metabolites (e.g., hydroxylated indole derivatives). Calculate AUC, Cmax, and t₁/₂.

- Tissue Distribution : Use whole-body autoradiography to assess brain penetration, critical for CNS targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.